8-methoxy-2,3-dihydro-1,4-benzodioxin-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
8-methoxy-2,3-dihydro-1,4-benzodioxin-6-ol is a chemical compound . It is a derivative of 1,4-benzodioxin, which has been studied for its anti-inflammatory properties .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringCOC1=CC(CO)=CC2=C1OCCO2
. Its empirical formula is C10H12O4 and it has a molecular weight of 196.20 . Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a predicted boiling point of 479.6±45.0 °C . The compound is solid in form .Mechanism of Action
Target of Action
Similar compounds have been evaluated as α- and β- adrenergic antagonists , suggesting that this compound may also interact with adrenergic receptors.
Mode of Action
If it acts similarly to related compounds, it may bind to adrenergic receptors, blocking the action of adrenaline and noradrenaline, and thereby modulating the response of the nervous system .
Properties
{ "Design of the Synthesis Pathway": "The synthesis of 8-methoxy-2,3-dihydro-1,4-benzodioxin-6-ol can be achieved through a multi-step process involving the conversion of starting materials into intermediate compounds, which are subsequently transformed into the final product.", "Starting Materials": [ "4-methoxyphenol", "2,3-dihydrobenzoic acid", "acetic anhydride", "sodium acetate", "sulfuric acid", "sodium hydroxide", "hydrogen peroxide", "palladium on carbon" ], "Reaction": [ "Step 1: 4-methoxyphenol is reacted with acetic anhydride and a catalytic amount of sulfuric acid to form 4-methoxyphenyl acetate.", "Step 2: 4-methoxyphenyl acetate is then reacted with sodium hydroxide to form 4-methoxyphenol.", "Step 3: 2,3-dihydrobenzoic acid is esterified with methanol and sulfuric acid to form methyl 2,3-dihydrobenzoate.", "Step 4: Methyl 2,3-dihydrobenzoate is then hydrogenated using palladium on carbon as a catalyst to form 2,3-dihydro-1,4-benzodioxin.", "Step 5: 2,3-dihydro-1,4-benzodioxin is oxidized using hydrogen peroxide to form 8-methoxy-2,3-dihydro-1,4-benzodioxin-6-ol." ] } | |
CAS No. |
2090315-31-2 |
Molecular Formula |
C9H10O4 |
Molecular Weight |
182.17 g/mol |
IUPAC Name |
5-methoxy-2,3-dihydro-1,4-benzodioxin-7-ol |
InChI |
InChI=1S/C9H10O4/c1-11-7-4-6(10)5-8-9(7)13-3-2-12-8/h4-5,10H,2-3H2,1H3 |
InChI Key |
FKZMRBZTNJGJCR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC2=C1OCCO2)O |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.